molecular formula C15H17N3O4S B5218859 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one

6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one

Número de catálogo: B5218859
Peso molecular: 335.4 g/mol
Clave InChI: JTSCYCLVVKCQHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazin-3(2H)-one core substituted at the 6-position with a 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl group.

Propiedades

IUPAC Name

3-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-11-2-3-12(13-4-5-15(19)17-16-13)10-14(11)23(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSCYCLVVKCQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Análisis De Reacciones Químicas

6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as an anti-inflammatory and antihypertensive agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in vasodilation and anti-inflammatory effects .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

Key Structural Features :

  • Core : The pyridazin-3(2H)-one scaffold is common among analogs, but substituents vary significantly, influencing physicochemical and biological properties.
  • Substituents :
    • Target Compound : A 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl group at the 6-position.
    • Analogues :
  • 6-(3-Methoxybenzyl)-3-methylpyridazin-3(2H)-one (): Exhibits a methoxybenzyl group, enhancing lipophilicity .
  • 6-[4-Ethyl-3-(piperazine-sulfonyl)phenyl]pyridazin-3(2H)-one (): Replaces morpholine with piperazine, altering electronic properties .
  • TAK-831 (): A 4-hydroxy-6-(trifluoromethylphenyl)ethyl derivative with orphan drug status for neurological applications .

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Weight* LogP* Solubility (mg/mL)*
Target Compound 4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl ~377.4 ~2.1 ~0.15 (aqueous)
6-(3-Methoxybenzyl)-3-methyl analog () 3-Methoxybenzyl 242.3 1.8 0.32 (ethanol)
TAK-831 () 4-Hydroxy-6-[4-(trifluoromethyl)phenyl]ethyl 314.3 2.5 0.08 (DMSO)
6-Phenylpyridazin-3(2H)-one () Phenyl 174.2 1.2 1.45 (water)

*Calculated or estimated based on structural analogs.

Comparison with Analogues :

  • Compound 15 (): Synthesized via palladium-catalyzed coupling (20% yield) .
  • Chalcone Derivatives (): Condensation with aldehydes under basic conditions .

Key Findings :

  • Substituent Position : 3-Substituted phenyl groups (e.g., ) enhance receptor agonism compared to 4-substituted analogs .
  • Lipophilicity : Methyl and sulfonyl groups in the target compound may balance solubility and membrane permeability better than purely hydrophobic substituents (e.g., naphthyl in ) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.